
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators, with dimethyl formamide as the solvent .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide . The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of thiophene ring attached to the benzothiazole moiety via amide linkage can result in compounds with significant biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity. It has been tested against a range of bacterial strains and fungi, showing effectiveness in inhibiting their growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor of certain kinases involved in cancer progression, making it a candidate for further drug development .
Materials Science
Fluorescent Probes
Due to its unique fluorescence properties, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules allows for the visualization of cellular processes in real-time .
Polymer Additives
In materials science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including electronics and coatings .
Environmental Applications
Pollutant Detection
The compound's fluorescence characteristics make it suitable for detecting environmental pollutants. It can be used in sensors designed to identify heavy metals or organic contaminants in water sources, contributing to environmental monitoring efforts .
Bioremediation
Research suggests that derivatives of benzothiazole compounds can aid in bioremediation processes by enhancing the degradation of toxic substances by microbial action. This application is crucial for cleaning up contaminated sites and reducing environmental hazards .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated various benzothiazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, supporting further exploration into its mechanism of action and potential as a therapeutic agent.
Case Study 2: Environmental Monitoring
In a project aimed at developing sensitive detection methods for environmental pollutants, researchers utilized this compound as a fluorescent probe. The findings demonstrated its effectiveness in detecting lead ions in contaminated water samples at low concentrations.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-Aminobenzothiazoles: Known for their larvicidal and adulticidal activities.
4H-pyrimido[2,1-b]benzothiazole: Investigated for its anti-mycobacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial activity.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide (CAS Number: 880854-78-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its potential anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀N₄OS |
Molecular Weight | 294.3 g/mol |
CAS Number | 880854-78-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Human acute monocytic leukemia (U-937)
- Findings :
The mechanism of action for this compound appears to involve several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased rates of cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines, which is crucial for preventing cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity :
-
Bacterial Strains :
- E. coli
- Staphylococcus aureus
- Results :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound had a higher potency than standard chemotherapeutic agents like doxorubicin in certain cases.
Study 2: Antimicrobial Properties
Another research article focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings suggest that the compound could serve as a lead for developing new antibiotics due to its effectiveness against resistant strains of bacteria .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3H-benzimidazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c20-14(9-5-6-10-12(7-9)17-8-16-10)19-15-18-11-3-1-2-4-13(11)21-15/h1-8H,(H,16,17)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAWEKPVGXQGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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